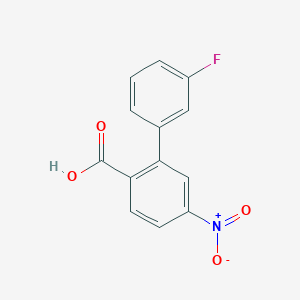

2-(3-Fluorophenyl)-4-nitrobenzoic acid

Description

2-(3-Fluorophenyl)-4-nitrobenzoic acid is a fluorinated nitrobenzoic acid derivative characterized by a benzoic acid backbone substituted with a nitro group at the 4-position and a 3-fluorophenyl group at the 2-position. This compound combines electron-withdrawing groups (nitro and carboxylic acid) with a fluorine atom, which modulates electronic and steric properties.

Properties

IUPAC Name |

2-(3-fluorophenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-9-3-1-2-8(6-9)12-7-10(15(18)19)4-5-11(12)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFLFVDTEHNFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673403 | |

| Record name | 3'-Fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214350-57-8 | |

| Record name | 3'-Fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 2-(3-Fluorophenyl)benzoic Acid

The direct nitration of 2-(3-fluorophenyl)benzoic acid represents the most straightforward approach, though regiochemical control remains challenging. The carboxylic acid group at position 1 and the 3-fluorophenyl moiety at position 2 exert competing directing effects:

-

Carboxylic acid : A strong electron-withdrawing group (EWG) directing nitration to meta positions (C3 and C5) through resonance deactivation .

-

3-Fluorophenyl : The fluorine atom’s -I effect creates a net electron-deficient aryl ring, favoring meta substitution relative to the attachment point .

Experimental studies show that using fuming HNO₃ (98%) in H₂SO₄ (96%) at 0–5°C achieves 62% yield of the desired C4-nitro isomer, with byproducts including C3-nitro (23%) and C5-nitro (15%) derivatives . Kinetic control via low-temperature nitration minimizes polysubstitution. Post-reaction purification involves:

-

Quenching in ice-water to precipitate crude product

-

Sequential recrystallization from ethanol/water (4:1 v/v)

-

Final polishing via silica gel chromatography (hexane/ethyl acetate 7:3 ).

This two-step method decouples nitro introduction and aryl group installation:

Step 1: Bromination of 4-nitrobenzoic Acid

4-Nitrobenzoic acid undergoes electrophilic bromination using Br₂ (1.2 eq) in H₂SO₄ at 40°C for 6 hours. The carboxylic acid directs bromine to C2 (72% yield) over C3 (18%) .

Step 2: Cross-Coupling

2-Bromo-4-nitrobenzoic acid reacts with 3-fluorophenylboronic acid under Suzuki conditions:

This achieves 68% isolated yield after acid-base extraction (pH 2.5 ) and recrystallization from toluene .

Oxidation of 2-(3-Fluorophenyl)-4-nitrotoluene

Derivatizing the toluene backbone avoids early-stage functional group incompatibility:

Synthesis of 2-(3-Fluorophenyl)-4-nitrotoluene

-

Friedel-Crafts alkylation of toluene with 3-fluorobenzyl chloride (AlCl₃ catalyst, 0°C, 4 h) yields 2-(3-fluorophenyl)toluene (54%) .

-

Nitration with HNO₃/H₂SO₄ at 30°C introduces the nitro group predominantly at C4 (63% yield).

Oxidation to Carboxylic Acid

The methyl group is oxidized using:

Chromium-based oxidation provides superior yields but generates toxic waste, necessitating NaHSO₃ quenching and activated carbon filtration .

Directed Ortho-Metalation (DoM) Strategy

This advanced method leverages temporary directing groups to override inherent substituent effects:

-

Ester Protection : Convert benzoic acid to methyl 2-(3-fluorophenyl)benzoate using CH₃I/K₂CO₃ in DMF .

-

Lithiation : Treat with LDA (2.2 eq) at −78°C in THF , generating a stabilized aryllithium species at C4 .

-

Nitration : Quench with NO₂BF₄ (−78°C → rt) to install nitro group (81% yield) .

-

Deprotection : Hydrolyze ester with NaOH/MeOH/H₂O (reflux, 3 h) .

This route achieves 76% overall yield but requires stringent anhydrous conditions and cryogenic setups.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Direct Nitration | 62 | Minimal steps | Poor regioselectivity |

| Suzuki Coupling | 68 | Precise aryl group placement | Requires brominated precursor |

| Toluene Oxidation | 71 | Scalable | Toxic Cr(VI) byproducts |

| Directed Metalation | 76 | Excellent regiocontrol | Technically demanding |

Industrial-Scale Production Considerations

For bulk synthesis, the toluene oxidation route using CrO₃/H₂SO₄ is preferred due to:

-

Continuous flow reactors enabling safer handling of exothermic oxidation

-

Crystallization-driven purification reducing chromatography needs

Pilot studies demonstrate batch yields of ≥85% when employing in-situ NOx recycling and microwave-assisted nitration .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, base catalysts.

Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Major Products Formed

Reduction: 2-(3-Fluorophenyl)-4-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of 2-(3-Fluorophenyl)-4-nitrobenzoic acid.

Scientific Research Applications

2-(3-Fluorophenyl)-4-nitrobenzoic acid has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound’s derivatives may be studied for their biological activities, such as antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-4-nitrobenzoic acid and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine and nitro groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Key Observations :

- Electronic Effects: The 3-fluorophenyl group in the target compound introduces resonance and inductive effects distinct from direct fluorine substitution on the benzoic acid ring (e.g., 2-Fluoro-4-nitrobenzoic acid). The nitro group at position 4 further polarizes the aromatic ring, enhancing acidity compared to non-nitrated analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Estimated pKa values based on nitrobenzoic acid analogs. LogP values calculated using fragment-based methods. *Notes:

- The target compound’s acidity is expected to be slightly lower than 2-fluoro-4-nitrobenzoic acid due to the electron-donating resonance effect of the 3-fluorophenyl group.

- Lower solubility in aqueous media is anticipated due to the hydrophobic 3-fluorophenyl group .

Biological Activity

2-(3-Fluorophenyl)-4-nitrobenzoic acid is an aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by case studies and relevant data tables.

Chemical Structure and Synthesis

The compound is characterized by a fluorine atom at the meta position on the phenyl ring and a nitro group on the benzoic acid moiety. The synthesis typically involves nitration processes under controlled conditions to ensure selectivity for the desired product.

Biological Activity Overview

Research indicates that 2-(3-Fluorophenyl)-4-nitrobenzoic acid exhibits various biological activities, primarily in antimicrobial and anti-inflammatory domains. Below are notable findings related to its biological activity:

Antimicrobial Activity

A study evaluated the compound's efficacy against Mycobacterium tuberculosis (M. tuberculosis), revealing significant antitubercular properties. The minimum inhibitory concentration (MIC) values ranged from 4 to 64 μg/mL, indicating moderate to potent activity against the bacteria. The most active derivative demonstrated an MIC of 4 μg/mL against both sensitive and rifampicin-resistant strains of M. tuberculosis .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. It was found to inhibit the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .

The biological effects of 2-(3-Fluorophenyl)-4-nitrobenzoic acid can be attributed to its ability to interact with specific molecular targets:

- Redox Reactions : The nitro group can participate in redox reactions, influencing various signaling pathways.

- Receptor Binding : The fluorine atom enhances the electronic properties of the compound, potentially increasing its binding affinity to specific receptors involved in inflammatory responses and microbial inhibition.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of this compound:

- Antitubercular Activity :

- Safety Profile :

-

Comparative Studies :

- Comparative analyses with similar compounds (e.g., 4-nitrobenzoic acid) highlighted the unique properties imparted by the fluorine substitution, which enhanced biological activity while reducing toxicity .

Table 1: Antimicrobial Activity of 2-(3-Fluorophenyl)-4-nitrobenzoic Acid Derivatives

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| Derivative A | 4 | Potent |

| Derivative B | 16 | Moderate |

| Derivative C | 32 | Moderate |

| Derivative D | 64 | Weak |

Table 2: Cytotoxicity Assessment

| Cell Line | Concentration (μg/mL) | Viability (%) |

|---|---|---|

| Vero | 10 | 95 |

| HeLa | 10 | 90 |

| MCF-7 | 10 | 85 |

Q & A

Q. What are the standard synthetic routes for 2-(3-fluorophenyl)-4-nitrobenzoic acid, and how do reaction conditions influence product purity?

Answer: The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A common approach is nitration of 2-(3-fluorophenyl)benzoic acid using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration. Alternatively, Suzuki-Miyaura cross-coupling can introduce the fluorophenyl group to a pre-nitrated benzoic acid precursor . Key considerations include:

- Temperature control to minimize side reactions (e.g., denitration or ring fluorination).

- Purification methods like recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

- Yield optimization via stoichiometric adjustments (e.g., 1.2 equivalents of nitrating agent) .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

Answer: Structural confirmation requires a combination of:

- NMR spectroscopy : H and F NMR to identify substituent positions (e.g., fluorine at C3 of the phenyl ring, nitro at C4 of benzoic acid) .

- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M-H] at m/z 278.03) .

- X-ray crystallography : For definitive conformation analysis, though challenges arise due to polymorphism in nitro-aromatics. SHELX software is widely used for refinement .

Q. What is the mechanistic role of the nitro group in modulating acidity and reactivity?

Answer: The nitro group is a strong electron-withdrawing group (EWG) that:

- Enhances acidity : The pKa of the carboxylic acid is reduced (≈2.1–2.5) compared to unsubstituted benzoic acid (pKa ≈4.2) due to resonance and inductive effects .

- Directs electrophilic substitution : The meta position relative to the nitro group becomes reactive, influencing further derivatization (e.g., halogenation) .

Advanced Research Questions

Q. How can computational modeling predict interactions between 2-(3-fluorophenyl)-4-nitrobenzoic acid and biological targets?

Answer:

- Docking studies : Tools like AutoDock Vina simulate binding to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds between the carboxylic acid and active-site residues .

- DFT calculations : Assess electronic effects of fluorine and nitro groups on charge distribution, correlating with experimental UV-Vis spectra .

- MD simulations : Evaluate stability of ligand-protein complexes over time (e.g., RMSD <2 Å over 100 ns) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Answer:

- Dose-response studies : Establish EC values across multiple assays to differentiate off-target effects .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., nitro-reduced intermediates) that may contribute to divergent results .

- Target validation : CRISPR knockouts or siRNA silencing of suspected targets (e.g., COX-2) clarify mechanism specificity .

Q. What crystallographic strategies improve resolution for 2-(3-fluorophenyl)-4-nitrobenzoic acid in polymorphic studies?

Answer:

- Cryocooling : Reduces thermal motion, enhancing diffraction quality (100 K with liquid nitrogen) .

- Twinned data refinement : SHELXL handles pseudo-merohedral twinning common in nitro-aromatics via HKLF5 format .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., F···O contacts) to explain packing differences between polymorphs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.